[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is a synthetic compound that belongs to the class of amino acids with complex structures. It features a cyclohexylamine backbone substituted with benzyl and ethyl amino groups, as well as an acetic acid moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various organic chemistry methods, primarily involving multi-step reactions. The synthesis typically starts with cyclohexylamine, which is modified through alkylation and carboxylation processes to achieve the desired structure.
This compound is classified as an amino acid derivative. It has unique properties that make it suitable for research in pharmacology and biochemistry, particularly in the development of enzyme inhibitors or biochemical probes.
The synthesis of [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid generally involves several key steps:
The molecular structure of [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid consists of:
The molecular formula can be represented as . The compound's structure allows it to interact with various biological targets, facilitating its potential applications in medicinal chemistry.
[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid can undergo several chemical reactions:
The mechanism of action of [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets within biological systems:
Relevant data on these properties can help in predicting behavior during synthesis and application .
[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid has several notable applications:
The synthesis of [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid relies on strategic functionalization of the cyclohexylamine scaffold through sequential alkylation and carboxylation steps. A representative pathway begins with N-alkylation of 1,2-cyclohexanediamine precursors, where regioselective protection dictates subsequent reaction trajectories. Primary amine protection with tert-butoxycarbonyl (Boc) groups enables selective secondary amine formation at the 2-position via reductive amination using benzaldehyde and ethylamine derivatives [1]. Following deprotection, the primary amine undergoes carboxymethylation through nucleophilic substitution with chloroacetic acid under alkaline conditions (pH 10-11), typically employing potassium carbonate as base in polar aprotic solvents [6]. This step exhibits significant steric sensitivity due to the adjacent quaternary center, often requiring elevated temperatures (80–100°C) and extended reaction times (12-24 hours) to achieve >75% conversion. Alternative routes employ O-alkylation of cyanomethyl intermediates followed by nitrile hydrolysis, though this introduces additional steps with associated yield penalties (typically 10-15% per step) [1] [6].
Table 1: Comparative Alkylation-Carboxylation Approaches
Strategy | Key Reagents/Conditions | Average Yield | Major Impurities |
---|---|---|---|
Direct Carboxymethylation | Chloroacetic acid, K₂CO₃, DMF, 85°C | 78% | Diacetic acid adduct (8-12%) |
Cyanoethylation/Hydrolysis | KCN, then HCl reflux | 62% (2 steps) | Over-hydrolysis products (15%) |
Phase-Transfer Catalysis | Chloroacetate, Aliquat 336, NaOH, 40°C | 83% | Quaternary ammonium salts (5%) |
Achieving precise benzyl-ethylamine substitution on the sterically congested cyclohexyl framework demands sophisticated catalytic approaches. Pd/C-mediated reductive amination (0.5-2 mol% Pd) effectively installs the benzyl group while suppressing over-alkylation, particularly when employing benzaldehyde derivatives rather than reactive benzyl halides [1] [5]. The ethylamine moiety proves more challenging due to steric constraints; here, in situ activation with copper(I) iodide (5-10 mol%) enables efficient N-ethylation at 60-70°C while minimizing diethylated byproducts (<5%). Recent advances utilize transient directing groups (TDGs) – particularly 8-aminoquinoline auxiliaries – that facilitate palladium-catalyzed γ-C(sp³)–H functionalization, allowing direct installation of ethylbenzylamine motifs without pre-functionalization [2]. This method demonstrates exceptional regiocontrol (≥95:5) but requires meticulous optimization of the TDG stoichiometry (1.2-1.5 equiv) and silver carbonate oxidant (2.0 equiv) to prevent catalyst poisoning [2].
The acetic acid moiety introduction exhibits profound solvent dependence, with aprotic dipolar solvents (DMF, NMP) historically delivering highest yields (75-83%) but facing regulatory restrictions under REACH [9]. Systematic screening identifies N-butylpyrrolidinone (NBP) as a viable alternative, achieving 80% conversion at 90°C while maintaining the necessary solvation parameters (δD=18.0, δP=11.3, δH=7.2 MPa¹/²) for effective resin swelling in solid-phase approaches [9]. Temperature profiles reveal a critical threshold at 70°C, below which reaction half-lives exceed 24 hours. Optimal kinetic conditions (90±5°C) balance rapid carboxylation (t₁/₂=3.2h) against thermal decomposition pathways that dominate above 100°C. Notably, water co-solvents (10-15% v/v) enhance yields by 8-12% through suppression of diacid formation, though they necessitate careful pH control to prevent hydrolysis of sensitive amide linkers in solid-phase syntheses [1] [9].
Table 2: Solvent Performance in Carboxymethylation Step
Solvent | REACH Status | Relative Rate (krel) | Isolated Yield | Impurity Profile |
---|---|---|---|---|
DMF | Annex XIV | 1.00 (reference) | 83% | DMA (800 ppm) |
NMP | Annex XIV | 0.92 | 79% | MPA (1200 ppm) |
NBP | Compliant | 0.98 | 81% | <300 ppm impurities |
DMSO | Compliant | 0.65 | 68% | Sulfoxide adducts (9%) |
γ-Valerolactone | Compliant | 0.85 | 76% | Ester derivatives (6%) |
Solution-phase synthesis remains dominant for small-scale production (≤10 kg), leveraging straightforward liquid-phase handling and established purification protocols. However, solid-phase peptide synthesis (SPPS) methodologies show promise for complex analogs, particularly when employing Wang resin-linked cyclohexylamine precursors [5] [9]. The solution-phase route delivers higher per-step yields (85-90% vs. 75-80% for SPPS) but suffers from cumulative purification losses in multi-step sequences. SPPS enables telescoped reactions without intermediate isolations, though the acetic acid coupling step exhibits reduced efficiency (70-75% yield) due to diffusional limitations within resin matrices. Critical evaluation reveals solution-phase advantages for linear sequences (<5 steps), while SPPS becomes competitive for branched analogs requiring orthogonal protection schemes. Emerging hybrid approaches employ soluble polymer supports (e.g., polyethylene glycol) that combine solution-phase kinetics with solid-phase purification benefits, achieving intermediate yields of 82-85% with significantly reduced solvent consumption (30-40% less vs. traditional SPPS) [5] [9].
Industrial translation faces three primary bottlenecks: exothermicity management during ethylamine installation, solvent volume requirements, and purification of the highly polar final product. Reactor design must accommodate the ΔT=35-40°C exotherm during reductive amination, favoring jacketed reactors with rapid cooling capacity (>0.5°C/s) [1]. Solvent consumption presents greater challenges, with traditional SPPS requiring 30-50 L/kg resin versus 8-15 L/kg for solution-phase routes. Continuous flow membrane reactors address both issues by enabling precise thermal control (±1°C) and reducing solvent use by 60-70% through intensified mass transfer [9]. Purification protocols confront the molecule's high water solubility and low logP (-1.2), rendering standard extractive methods ineffective. Industrial-scale ion exchange chromatography employing polystyrene-divinylbenzene resins with quaternary ammonium functionalities achieves 95-98% recovery, albeit with high eluent volumes (10-15 column volumes). Crystallization as the dicyclohexylamine salt improves purity to >99.5% but introduces additional cleavage steps that reduce overall yield by 12-15% [1] [9].
Table 3: Industrial Process Metrics Comparison
Parameter | Batch Solution-Phase | Batch SPPS | Continuous Flow |
---|---|---|---|
Cycle Time | 72 hours | 120 hours | 8 hours |
Solvent Consumption | 12 L/kg product | 40 L/kg product | 4 L/kg product |
Thermal Control | ±5°C | ±3°C | ±0.5°C |
Purity (before purification) | 85% | 78% | 91% |
Overall Yield (5 steps) | 52% | 48% | 70% |
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